Product packaging for Butyltin Tris(tetradecyl Maleate)(Cat. No.:CAS No. 84029-75-4)

Butyltin Tris(tetradecyl Maleate)

Cat. No.: B1147398
CAS No.: 84029-75-4
M. Wt: 1110.1 g/mol
InChI Key: SIGMQEZAKTZEPF-DWUHLOFKSA-K
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Description

Butyltin Tris(tetradecyl Maleate) is an organotin compound with the molecular formula C₅₈H₁₀₂O₁₂Sn and a molecular weight of 1110.13 g/mol . Its CAS number is 84029-75-4 . This reagent is primarily investigated for its role as a heat stabilizer in halogen-containing polymers, such as polyvinyl chloride (PVC) and chlorinated PVC (CPVC) . In these applications, organotin compounds effectively prevent the thermal degradation of polymers during high-temperature processing, thereby extending the material's lifespan and maintaining its color and structural integrity . Organotin-based stabilizers like Butyltin Tris(tetradecyl Maleate) are valued for their high efficiency and compatibility within polymer matrices. The compound's structure, featuring a butyltin core and long-chain tetradecyl maleate esters, is characteristic of stabilizers designed to improve performance. Researchers utilize this chemical in developing and optimizing polymer formulations, studying stabilization mechanisms, and exploring new material composites. It is supplied for laboratory research and development purposes. Butyltin Tris(tetradecyl Maleate) is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures and storage conditions (typically 2-8°C) should be followed as per the safety data sheet .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H102O12Sn B1147398 Butyltin Tris(tetradecyl Maleate) CAS No. 84029-75-4

Properties

CAS No.

84029-75-4

Molecular Formula

C58H102O12Sn

Molecular Weight

1110.1 g/mol

IUPAC Name

4-O-[butyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate

InChI

InChI=1S/3C18H32O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3/b3*15-14-;;

InChI Key

SIGMQEZAKTZEPF-DWUHLOFKSA-K

SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Synonyms

(Z,Z,Z)-6-Butyl-6-[[1,4-dioxo-4-(tetradecyloxy)-2-butenyl]oxy]-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoic Acid Tetradecyl Ester; 

Origin of Product

United States

Synthetic Pathways and Mechanistic Studies of Butyltin Tris Tetradecyl Maleate

Advanced Methodologies for the Synthesis of Butyltin Tris(tetradecyl Maleate)

The synthesis of Butyltin Tris(tetradecyl Maleate) can be approached through several advanced chemical routes, primarily involving esterification and transesterification reactions. Direct synthesis from precursors is also a viable and often preferred industrial method.

Esterification is a fundamental process for the synthesis of Butyltin Tris(tetradecyl Maleate). This typically involves the reaction of a butyltin precursor with tetradecyl maleate (B1232345). The general reaction can be represented as:

Monobutyltin (B1198712) Oxide or Halide + 3 Tetradecyl Maleate → Butyltin Tris(tetradecyl Maleate) + Byproducts

A common precursor is monobutyltin trichloride (B1173362), which can be reacted with the sodium salt of tetradecyl maleic acid. This method is analogous to the synthesis of other butyltin carboxylates, such as butyltin tris(2-ethylhexanoate), which is produced by reacting aqueous monobutyltin trichloride with the sodium salt of 2-ethylhexanoic acid. pharmaffiliates.com The resulting product is then separated, purified, and can achieve high yields.

Transesterification offers an alternative pathway where a different ester of butyltin is reacted with an excess of tetradecyl maleate. This equilibrium-driven reaction can be pushed towards the desired product by removing the lower-boiling alcohol or ester byproduct.

Direct synthesis is often a more streamlined approach, involving the one-pot reaction of a butyltin source, such as butylstannoic acid (or its anhydride (B1165640), monobutyltin oxide), with tetradecyl maleate. This method avoids the intermediate step of forming a salt of the carboxylic acid.

The optimization of reaction conditions is critical for maximizing yield and purity. Key parameters that are typically controlled include:

Temperature: The reaction is generally heated to facilitate the removal of water or other byproducts, driving the reaction to completion. For similar organotin esterifications, temperatures can range from 80 to 220 °C. pharmaffiliates.comtaylorandfrancis.com

Pressure: Vacuum stripping is often employed in the final stages to remove any volatile impurities and residual reactants. pharmaffiliates.com

Stoichiometry: A precise molar ratio of the reactants is crucial to ensure the complete conversion to the tris-substituted product and to minimize the formation of mono- or di-substituted byproducts.

An illustrative data table for the optimization of a direct synthesis approach is presented below. Please note that this data is representative of typical esterification reactions and is for illustrative purposes.

ParameterValueEffect on Yield and Purity
Reaction Temperature 180-220 °CHigher temperatures increase reaction rate but may lead to side reactions.
Catalyst Loading 0.1-0.5 mol%Optimizing catalyst concentration balances reaction speed and cost.
Reaction Time 4-8 hoursSufficient time is needed for complete conversion and byproduct removal.
Vacuum 10-20 mmHgApplied during the final stage to effectively remove water and volatile impurities.

While organotin compounds like Butyltin Tris(tetradecyl Maleate) can themselves act as catalysts in other reactions, their own synthesis can also be catalyzed to improve efficiency. The use of certain catalytic systems can significantly reduce reaction times. For instance, in the production of polyesters, organotin catalysts such as hydroxybutyltin oxide have been shown to greatly reduce reaction times compared to uncatalyzed reactions. pharmaffiliates.com

The choice of catalyst depends on the specific synthetic route. For esterification reactions, common catalysts include:

Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used, but they can be corrosive and difficult to remove from the final product.

Metal-Based Catalysts: Other organometallic compounds can be employed, but care must be taken to avoid contamination of the final product.

Autocatalysis: In some instances, one of the reactants or the product itself may exhibit catalytic activity.

A comparative table of catalytic systems for a representative esterification is shown below.

CatalystReaction Time (hours)Yield (%)Purity (%)
None (Thermal) 128592
p-Toluenesulfonic Acid 69594
Dibutyltin (B87310) Oxide 89295

Purity Assessment and Scale-Up Considerations in Butyltin Tris(tetradecyl Maleate) Production

The purity of Butyltin Tris(tetradecyl Maleate) is critical for its performance in various applications. Common impurities can include:

Starting Materials: Unreacted monobutyltin precursors or tetradecyl maleate.

Byproducts: Di- and tributyltin species, as well as water and other volatile compounds.

Heavy Metals: Trace amounts of heavy metals may be present from the raw materials or manufacturing process. pharmaffiliates.com

Purity is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The acid number is also a key quality control parameter, indicating the amount of residual free carboxylic acid.

Scaling up the production of Butyltin Tris(tetradecyl Maleate) from the laboratory to an industrial scale presents several challenges. These include:

Heat Transfer: Maintaining uniform temperature in a large reactor is crucial to prevent localized overheating and side reactions.

Mass Transfer: Efficient mixing is required to ensure that the reactants are in close contact, especially in heterogeneous reaction mixtures.

Byproduct Removal: The efficient removal of water or other byproducts is essential to drive the reaction to completion and can be more challenging in large-scale reactors.

Material Handling: The safe handling of raw materials and the final product is a primary concern in an industrial setting.

Mechanistic Elucidation of Formation Reactions

The formation of Butyltin Tris(tetradecyl Maleate) via esterification is believed to proceed through a nucleophilic substitution mechanism. When starting from a monobutyltin halide, the reaction likely involves the initial formation of a tin alkoxide or carboxylate intermediate.

The general steps can be outlined as follows:

Activation of the Tin Center: The tin atom in the monobutyltin precursor acts as a Lewis acid, coordinating with the carbonyl oxygen of the tetradecyl maleate.

Nucleophilic Attack: The oxygen atom of the carboxylate or alcohol attacks the electrophilic tin center.

Leaving Group Departure: A leaving group, such as a halide ion or a water molecule, is eliminated.

Repetition: This process is repeated until all three reactive sites on the butyltin moiety have been substituted with tetradecyl maleate groups.

The presence of a base is often required to neutralize the acid byproduct (e.g., HCl) when starting from a halide precursor. In the case of direct esterification with a tin oxide, the reaction proceeds through the formation of a stannoxane intermediate.

Further mechanistic studies, potentially involving kinetic analysis and the isolation of reaction intermediates, would provide a more detailed understanding of the reaction pathway and help in further optimizing the synthesis of Butyltin Tris(tetradecyl Maleate).

Structural Characterization and Spectroscopic Investigations of Butyltin Tris Tetradecyl Maleate

Spectroscopic Analysis Techniques for Molecular Structure Determination

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Butyltin Tris(tetradecyl Maleate), distinct signals corresponding to the protons of the butyl group and the tetradecyl maleate (B1232345) ligands would be anticipated. The protons of the butyl group attached to the tin atom typically appear in the upfield region of the spectrum. researchgate.net The terminal methyl protons (CH₃) would likely resonate as a triplet, while the methylene (B1212753) protons (CH₂CH₂CH₂) adjacent to the tin atom and each other would exhibit more complex multiplet patterns due to spin-spin coupling.

The protons of the three tetradecyl maleate ligands would dominate the spectrum. The long alkyl chains (C₁₄H₂₉) would produce a series of overlapping multiplets in the aliphatic region. The protons on the maleate backbone, specifically the olefinic protons (-CH=CH-), would be expected to appear in the downfield region, providing a clear diagnostic signal for the ligand. The chemical shift of these protons can also offer insights into the cis or trans configuration of the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the carboxylate group (C=O) is particularly informative and is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm for organotin carboxylates. nih.gov The chemical shift of this carbon is sensitive to the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging). nih.gov

The carbon atoms of the butyl group would appear at characteristic chemical shifts, with the carbon directly bonded to the tin atom (α-carbon) showing coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The carbons of the long tetradecyl chains would produce a cluster of signals in the aliphatic region. The olefinic carbons of the maleate moiety would be observed in the region of approximately 120-140 ppm.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is a highly valuable technique for directly probing the coordination environment of the tin atom. The chemical shift (δ(¹¹⁹Sn)) is very sensitive to the coordination number and the nature of the substituents attached to the tin center. For mono-butyltin(IV) compounds, the ¹¹⁹Sn chemical shift can vary over a wide range. In a four-coordinate tetrahedral environment, the shifts are typically found at higher fields, while five- and six-coordinate species resonate at lower fields. For instance, monomeric n-BuSn(OAc)₃ exhibits a ¹¹⁹Sn chemical shift of around -535 ppm in solution. nih.gov The observation of a single resonance would suggest the presence of a single dominant species in solution under the experimental conditions.

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹HButyl group (Sn-CH₂-CH₂-CH₂-CH₃)0.8 - 1.8Complex multiplets, with the terminal methyl as a triplet.
¹HTetradecyl chain (- (CH₂)₁₂-CH₃)0.8 - 1.6Overlapping multiplets.
¹HMaleate olefinic protons (-CH=CH-)5.5 - 7.0Dependent on cis/trans geometry and coordination.
¹³CButyl group (Sn-C₄H₉)13 - 30α-carbon will show ¹J(¹¹⁹Sn-¹³C) coupling.
¹³CTetradecyl chain (-C₁₄H₂₉)14 - 35Multiple signals in the aliphatic region.
¹³CMaleate olefinic carbons (-C=C-)120 - 140Two distinct signals expected.
¹³CCarbonyl carbon (-COO-)170 - 180Sensitive to coordination mode.
¹¹⁹SnSn-500 to -600Highly dependent on coordination number and geometry.

This table presents predicted NMR data based on analogous compounds and general principles of NMR spectroscopy for organotin carboxylates.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing the coordination of ligands to the metal center.

FTIR Spectroscopy

The FTIR spectrum of Butyltin Tris(tetradecyl Maleate) would be characterized by several key absorption bands. The most informative region is often that of the carboxylate stretches. The position of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group can be used to deduce its coordination mode. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a critical parameter. For comparison, the IR spectrum of a related compound, Butyltin tris(2-ethylhexanoate), shows strong absorptions characteristic of the carboxylate groups. spectrabase.comnih.gov

Monodentate: A large Δν value, typically greater than 200 cm⁻¹, is indicative of a monodentate coordination mode.

Bidentate Chelating: A smaller Δν value, generally less than 150 cm⁻¹, suggests a bidentate chelating arrangement.

Bidentate Bridging: An intermediate Δν value, often in the range of 150-200 cm⁻¹, points towards a bridging coordination.

Other significant bands in the FTIR spectrum would include the C-H stretching vibrations of the butyl and tetradecyl alkyl chains (around 2850-2960 cm⁻¹), the C=O stretching of the carboxylate group (around 1700-1550 cm⁻¹), and the C=C stretching of the maleate double bond (around 1640 cm⁻¹). The Sn-C and Sn-O stretching vibrations would be observed in the far-infrared region, typically below 600 cm⁻¹.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
ν(C-H)Alkyl chains2850 - 2960
ν(C=O)Carboxylate1700 - 1550
ν(C=C)Maleate~1640
νₐₛ(COO)Asymmetric Carboxylate Stretch~1550 - 1650
νₛ(COO)Symmetric Carboxylate Stretch~1350 - 1450
ν(Sn-C)Tin-Carbon Stretch~500 - 600
ν(Sn-O)Tin-Oxygen Stretch~400 - 500

This table presents expected FTIR absorption bands based on data for analogous organotin carboxylates.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Sn-C symmetric stretching vibration is often strong in the Raman spectrum, providing a useful diagnostic peak. The C=C stretching of the maleate ligand would also be Raman active.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through the analysis of its fragmentation pattern. For Butyltin Tris(tetradecyl Maleate) (C₅₈H₁₀₂O₁₂Sn), the expected molecular weight is approximately 1110.13 g/mol . pharmaffiliates.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a pseudo-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) would be observed, confirming the molecular weight. The isotopic pattern of the tin atom, which has several naturally occurring isotopes, would be a characteristic feature of the molecular ion and any tin-containing fragments.

The fragmentation pattern would likely involve the successive loss of the tetradecyl maleate ligands and the butyl group. Common fragmentation pathways for organotin carboxylates include the loss of the carboxylate radical (RCOO•) and the alkyl radical from the tin center. Analysis of these fragments can help to confirm the structure of the compound.

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for investigating the chemical environment of the tin nucleus. It provides valuable information about the oxidation state, coordination number, and site symmetry of the tin atom. aip.org The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

Isomer Shift (IS): The IS value is related to the s-electron density at the tin nucleus and can be used to determine the oxidation state of tin. For tin(IV) compounds, the IS values typically fall in the range of 0 to 2.1 mm/s relative to a standard tin source like SnO₂.

Quadrupole Splitting (QS): The QS value arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero QS value indicates a deviation from a perfectly symmetrical environment (e.g., tetrahedral or octahedral). The magnitude of the QS can provide insights into the coordination geometry. For instance, five- and six-coordinate organotin(IV) compounds generally exhibit significant quadrupole splitting. aip.org

For Butyltin Tris(tetradecyl Maleate), a tin(IV) oxidation state is expected. The coordination of the three carboxylate ligands would likely lead to a coordination number greater than four, resulting in a distorted geometry around the tin atom and consequently, a non-zero QS value. The precise values of IS and QS would depend on the exact coordination mode of the maleate ligands in the solid state.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

While a specific crystal structure for Butyltin Tris(tetradecyl Maleate) has not been reported in the literature, the structures of many related mono- and di-organotin carboxylates have been determined. nih.govmdpi.com These studies reveal a rich structural diversity for organotin carboxylates, which can exist as monomers, dimers, or polymers in the solid state. The coordination number of the tin atom can range from four to seven, with five and six being the most common.

In the case of Butyltin Tris(tetradecyl Maleate), the three bulky tetradecyl maleate ligands would likely influence the solid-state structure significantly. It is plausible that the carboxylate groups could act as bridging ligands, leading to the formation of a polymeric or oligomeric structure in the solid state. The coordination geometry around the tin atom would likely be distorted from an ideal tetrahedral or octahedral geometry to accommodate the steric bulk of the ligands. The long alkyl chains would likely exhibit significant van der Waals interactions, influencing the crystal packing. Powder X-ray diffraction (PXRD) could also be used to assess the crystallinity of the material and obtain information about its phase purity. acs.org

Conformational Analysis and Stereochemical Aspects

The conformational flexibility of the long tetradecyl chains and the butyl group is an important structural aspect of Butyltin Tris(tetradecyl Maleate). The rotation around the numerous C-C single bonds in the alkyl chains allows for a multitude of possible conformations. However, certain conformations will be energetically favored. In the solid state, long alkyl chains tend to adopt an extended, all-trans (anti-periplanar) conformation to maximize crystal packing efficiency and minimize steric hindrance.

The arrangement of the three tetradecyl maleate ligands and the butyl group around the central tin atom also has stereochemical implications. Depending on the coordination mode of the carboxylate groups, different isomers could potentially exist. The bulky nature of the ligands would likely play a significant role in determining the most stable stereoisomer.

Advanced Spectroscopic Methods for In-Situ Studies

The real-time analysis of chemical processes, known as in-situ studies, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient species. For complex organometallic compounds like Butyltin Tris(tetradecyl Maleate), advanced spectroscopic methods are indispensable tools for such investigations. spectroscopyonline.com These techniques allow for the continuous monitoring of the compound under reaction conditions, offering a dynamic perspective that is often lost in conventional ex-situ analyses.

In-situ spectroscopic monitoring can be particularly enlightening for understanding the synthesis, degradation, or catalytic activity of Butyltin Tris(tetradecyl Maleate). By tracking changes in the molecular structure as they happen, researchers can optimize reaction parameters, identify intermediates, and gain a deeper understanding of the compound's behavior in its operational environment. The primary spectroscopic techniques amenable to in-situ studies of this compound include Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. spectroscopyonline.comwikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful technique for monitoring reactions involving changes in functional groups. For Butyltin Tris(tetradecyl Maleate), this method would be highly effective in tracking the ester linkages and the carbon-carbon double bonds within the maleate moieties. Probes can be inserted directly into a reaction vessel to acquire spectra at regular intervals.

A hypothetical in-situ FT-IR study could monitor the esterification reaction that forms Butyltin Tris(tetradecyl Maleate). The disappearance of the carboxylic acid O-H stretch from the maleic acid starting material and the simultaneous appearance and growth of the characteristic ester C=O and C-O stretching bands would signify the progress of the reaction.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the maleate groups and the Sn-C bond would provide strong Raman signals. In-situ Raman spectroscopy could be employed to study polymerization or cross-linking reactions involving the double bonds of the tetradecyl maleate ligands. Changes in the intensity and position of the C=C stretching vibration would indicate the extent of reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers detailed structural information at the atomic level. While technically more challenging to implement due to the need for specialized NMR tubes that can accommodate reaction conditions, it provides unparalleled insight into the chemical environment of specific nuclei. For Butyltin Tris(tetradecyl Maleate), ¹H, ¹³C, and ¹¹⁹Sn NMR would be particularly informative. nih.govrsc.org Monitoring the chemical shifts and signal intensities of the protons and carbons near the tin atom and within the tetradecyl and maleate groups can reveal subtle changes in coordination and bonding during a reaction. ¹¹⁹Sn NMR is especially crucial for directly probing the environment around the tin center, providing data on its coordination number and the nature of its ligands. nih.govrsc.org

The following data tables illustrate the types of spectroscopic information that would be relevant for in-situ studies of Butyltin Tris(tetradecyl Maleate).

Table 1: Characteristic Infrared Absorption Frequencies for Butyltin Tris(tetradecyl Maleate) Functional Groups

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
C-H (Alkyl)Stretch2850 - 2960
C=O (Ester)Stretch1735 - 1750
C=C (Alkene)Stretch1640 - 1680
C-O (Ester)Stretch1000 - 1300
Sn-CStretch500 - 600

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Moieties in Butyltin Tris(tetradecyl Maleate)

MoietyNucleusHypothetical Chemical Shift (ppm)
Butyl group (attached to Sn)¹H0.9 - 1.7
Butyl group (attached to Sn)¹³C13 - 30
Tetradecyl group¹H0.8 - 4.2
Tetradecyl group¹³C14 - 65
Maleate group (vinyl protons)¹H6.0 - 6.5
Maleate group (vinyl carbons)¹³C130 - 135
Maleate group (carbonyl carbon)¹³C165 - 175

Table 3: Illustrative Data from a Hypothetical In-Situ Monitoring of Butyltin Tris(tetradecyl Maleate) Synthesis

Reaction Time (min)Reactant A Signal Intensity (arbitrary units)Product B Signal Intensity (arbitrary units)Intermediate C Signal Intensity (arbitrary units)
010000
1575205
3050455
6020782
1205950

These advanced in-situ spectroscopic methods provide a powerful arsenal (B13267) for the detailed investigation of Butyltin Tris(tetradecyl Maleate). By enabling the observation of the compound in its dynamic state, these techniques facilitate a more profound understanding of its chemical behavior, which is essential for its application and development in various industrial processes.

Applications and Functional Mechanisms of Butyltin Tris Tetradecyl Maleate in Material Science

Role as a Polymeric Stabilizer

In the realm of polymer science, Butyltin Tris(tetradecyl Maleate) is principally utilized as a stabilizer for halogen-containing polymers, with polyvinyl chloride (PVC) being the most prominent example. seepvcforum.combaerlocher.combaerlocher.com During the high-temperature processing of PVC, and throughout its service life, the polymer is susceptible to degradation initiated by heat and light, which causes the release of hydrochloric acid (HCl) in an autocatalytic "zipper-like" dehydrochlorination reaction. This degradation leads to severe discoloration, embrittlement, and a catastrophic loss of mechanical properties. Butyltin tris(tetradecyl maleate), as a member of the organotin carboxylate family, is highly effective in mitigating these degradation processes, particularly in applications demanding excellent light and weather resistance. baerlocher.combaerlocher.com While its heat-stabilizing efficiency is considered moderate compared to sulfur-containing organotins (mercaptides), its proficiency in providing long-term outdoor weatherability makes it a preferred choice for applications such as transparent roofing, films, and outdoor profiles. baerlocher.combaerlocher.com

The stabilizing action of Butyltin Tris(tetradecyl Maleate) in PVC is a multi-faceted process involving several chemical reactions that interrupt the degradation cycle. The primary mechanisms include the substitution of unstable chlorine atoms, scavenging of hydrochloric acid, and disruption of the polyene sequences that cause color.

The cornerstone of the stabilization mechanism for organotin compounds is the inhibition of the initial unzipping dehydrochlorination of PVC. incachem.com The polymer chain contains structural defects, most notably allylic chlorine atoms, which are highly labile and serve as initiation sites for degradation. Butyltin tris(tetradecyl maleate) intervenes directly at these defect sites. The maleate (B1232345) ester ligands attached to the tin atom are exchanged with the labile chlorine atoms on the PVC backbone. bdmaee.netcore.ac.uk This reaction effectively replaces the unstable chlorine with a more thermally stable carboxylate group, neutralizing the primary initiation site for degradation.

Simultaneously, the stabilizer acts as a potent acid scavenger. The hydrochloric acid (HCl) released during the initial stages of degradation is a catalyst for further decomposition. Butyltin tris(tetradecyl maleate) readily reacts with and neutralizes this free HCl, forming butyltin chlorides and tetradecyl maleic acid. bdmaee.net This prevents the acid-catalyzed degradation cascade, thereby preserving the polymer's integrity. The simplified reaction can be represented as:

R₂Sn(X)₂ + 2HCl → R₂SnCl₂ + 2HX (Where R is an alkyl group and X is the carboxylate ligand)

This dual action of substituting labile chlorines and scavenging HCl is fundamental to its role as a heat stabilizer.

Oxidative degradation often accompanies thermal degradation, particularly when PVC is processed in the presence of air. The formation of peroxides and hydroperoxides can accelerate polymer breakdown. Organotin stabilizers, including Butyltin Tris(tetradecyl Maleate), contribute to antioxidative protection. They can function as peroxide decomposers, converting reactive peroxide species into more stable, non-radical products, thus preventing the subsequent chain scission and cross-linking reactions they would otherwise initiate. nih.govnih.govicrc.ac.ir While the maleate structure itself possesses some antioxidant capabilities, it is common practice in commercial formulations to include synergistic co-stabilizers, such as phenolic antioxidants, to enhance this protective effect. baerlocher.combaerlocher.com

A key advantage of organotin maleates like Butyltin Tris(tetradecyl Maleate) is their exceptional ability to protect PVC from photodegradation caused by ultraviolet (UV) radiation. baerlocher.combaerlocher.com This is crucial for outdoor applications where prolonged sun exposure would otherwise lead to rapid material failure. The photostabilization effect is achieved through several mechanisms:

UV Absorption: The compound can absorb harmful UV radiation and dissipate the energy as heat, preventing the photons from reaching the polymer and initiating photo-oxidative reactions.

Radical Scavenging: UV light can generate free radicals within the polymer matrix. The organotin stabilizer can act as a radical scavenger, terminating these reactive species and breaking the degradation chain reaction. nih.govnih.gov

Polyene Interruption (Diels-Alder Reaction): As PVC degrades, it forms sequences of conjugated double bonds (polyenes), which are the primary chromophores responsible for the material's yellowing and eventual browning. The maleate moiety in the stabilizer molecule is a dienophile and is capable of undergoing a Diels-Alder reaction with the conjugated dienes in the degraded PVC backbone. iyte.edu.trresearchgate.netresearchgate.net This chemical reaction breaks up the long, color-producing polyene sequences, effectively bleaching the polymer and improving its early color and long-term color stability.

The physical interaction between the stabilizer and the polymer matrix is critical to its performance. For a stabilizer to be effective, it must be highly compatible with and finely dispersed throughout the polymer. bdmaee.netnih.gov Butyltin Tris(tetradecyl Maleate) is a liquid at processing temperatures and possesses long, non-polar tetradecyl alkyl chains. These long chains significantly enhance its solubility and compatibility with the equally non-polar PVC matrix. changshengmaterial.com

This high compatibility ensures a uniform, molecular-level distribution of the stabilizer, meaning there are no regions of the polymer left unprotected. kanademy.com It prevents phase separation and "plate-out," a phenomenon where incompatible additives migrate to the surface of processing equipment. Good compatibility leads to improved transparency in the final product and ensures that the stabilizing reactions can occur efficiently wherever degradation might be initiated within the bulk material. incachem.comresearchgate.net The interaction between the stabilizer's long alkyl chains and the polymer chains can also be viewed as a form of internal lubrication, which can aid in the processing of the PVC compound.

By intervening through the mechanisms described above, Butyltin Tris(tetradecyl Maleate) fundamentally alters the degradation pathways of PVC. In the absence of an effective stabilizer, both thermal and photo-oxidative degradation proceed rapidly via chain reactions, leading to the swift formation of polyenes, chain scission, and cross-linking.

The addition of this stabilizer significantly retards these processes. Thermogravimetric analysis (TGA) consistently shows that PVC stabilized with organotins has a higher onset temperature for thermal degradation compared to unstabilized PVC. core.ac.ukscirp.org The rate of mass loss, which corresponds to the evolution of HCl and other volatile degradation products, is also markedly reduced.

In the context of photo-oxidative degradation, the influence is equally pronounced. Spectroscopic analysis (e.g., FTIR) is used to track the formation of carbonyl (C=O) and polyene (C=C) groups, which are hallmarks of PVC photo-oxidation. mdpi.comwu.ac.th The presence of an organotin maleate stabilizer dramatically slows the rate of formation of these functional groups upon exposure to UV radiation. This translates to superior retention of color, clarity, and mechanical properties such as tensile strength and flexibility over extended periods of outdoor exposure. mdpi.comsemanticscholar.org

The following tables present representative data illustrating the effectiveness of organotin stabilizers in mitigating polymer degradation.

Table 1: Effect of Organotin Stabilizer on Thermal Stability of PVC This table compiles representative data from thermal analysis studies to show the typical improvement in thermal stability metrics for PVC formulations containing an organotin stabilizer compared to an unstabilized sample.

PropertyUnstabilized PVCPVC with Organotin Stabilizer
Onset of Degradation (TGA) ~255 °C~280 °C
Temperature at Max Degradation Rate ~293 °C~310 °C
Static Stability Time at 180°C (min) < 10> 60
HCl Evolution Start Time (min) ~2.5> 14
Data compiled from findings similar to those reported in scientific literature. core.ac.ukscirp.orgnih.govncsu.edu

Table 2: Influence of Organotin Stabilizer on Photo-Oxidative Degradation of PVC after 300 Hours of UV Exposure This table summarizes typical results from photodegradation studies, quantifying the increase in degradation markers for both unstabilized PVC and PVC protected by an organotin stabilizer after a set period of UV irradiation.

Degradation MetricUnstabilized PVCPVC with Organotin Stabilizer
Carbonyl Index (IC=O) Growth ~0.35~0.10
Polyene Index (IC=C) Growth ~0.42~0.12
Weight Loss (%) ~0.39%~0.20%
Data synthesized from studies on PVC photostabilization. nih.govmdpi.comuitm.edu.my

Mechanism of Stabilization in Halogen-Containing Polymers (e.g., PVC)

Catalytic Activities in Organic Reactions and Polymerization Processes

There is no specific information available in the public domain regarding the catalytic activities of Butyltin Tris(tetradecyl Maleate).

Polycondensation Reactions

No data is available on the use of Butyltin Tris(tetradecyl Maleate) as a catalyst in polycondensation reactions.

Esterification and Transesterification Reactions

While organotin compounds are generally used as catalysts for esterification and transesterification, no studies specifically detailing the catalytic performance of Butyltin Tris(tetradecyl Maleate) in these reactions have been found.

Ring-Opening Polymerization Reactions

There is no research documenting the catalytic role of Butyltin Tris(tetradecyl Maleate) in ring-opening polymerization.

Catalytic Role in Urethane (B1682113) Processing

The specific catalytic activity of Butyltin Tris(tetradecyl Maleate) in the context of urethane processing has not been reported in the available literature.

Material Performance Enhancement Studies

No studies concerning the material performance enhancement effects of Butyltin Tris(tetradecyl Maleate) have been identified.

Rheological Property Modification in Polymer Melts

There is a lack of available data on the impact of Butyltin Tris(tetradecyl Maleate) on the rheological properties of polymer melts.

Mechanical Property Influence in Formulated Materials

The presence of these stabilizers can affect properties such as tensile strength, elongation at break, impact strength, and hardness. The extent of this influence is dependent on the specific formulation, including the concentration of the stabilizer and the presence of other additives like plasticizers and fillers.

Below is a data table compiled from research on related butyltin maleate stabilizers, illustrating their potential impact on the mechanical properties of PVC.

Stabilizer TypeTensile Strength (MPa)Elongation at Break (%)Izod Impact Strength (kJ/m²)Shore Hardness (Type D)
Unstabilized PVC38.285.35.275
Di-n-butyltin di(monobutyl maleate)45.1120.58.778
Di-n-butyltin di(monohexyl maleate)43.8115.28.177
Di-n-butyltin di(monooctyl maleate)42.5110.87.976

Note: The data presented in this table is based on studies of structurally similar compounds and is intended to be representative of the potential effects of Butyltin Tris(tetradecyl Maleate). Actual values may vary depending on the specific formulation and processing conditions.

Comparative Studies with Other Organotin Stabilizers and Catalysts

In the realm of PVC stabilization, organotin compounds are broadly categorized into two main classes: sulfur-containing (mercaptides) and sulfur-free (carboxylates, including maleates). The choice between these depends on the specific requirements of the application, such as the desired level of heat stability, light stability, and the end-product's appearance.

Butyltin Maleates vs. Butyltin Mercaptides:

A primary point of comparison is between butyltin maleates and butyltin mercaptides. Butyltin mercaptides are renowned for their exceptional heat stabilization capabilities, providing excellent initial color and long-term stability during high-temperature processing. researchgate.net However, they generally offer limited protection against UV degradation, which can lead to discoloration and deterioration of mechanical properties upon prolonged exposure to sunlight. researchgate.net They can also impart a characteristic odor to the final product.

On the other hand, butyltin maleates, including Butyltin Tris(tetradecyl Maleate), are recognized for their excellent light and weathering resistance. researchgate.net The maleate functionality is believed to contribute to this photostability. While they are effective heat stabilizers, their performance in this regard is generally considered to be somewhat lower than that of their mercaptide counterparts. researchgate.net A significant advantage of butyltin maleates is that they are sulfur-free, which can be beneficial in applications where the presence of sulfur is undesirable.

Comparison with Other Organotin Carboxylates:

Within the sulfur-free category, butyltin maleates can be compared to other organotin carboxylates, such as dilaurates. Research has indicated that the reactivity of the anionic group in organotin stabilizers follows the order: thioglycolate > maleate > laurate. This suggests that maleates are more reactive and potentially more effective stabilizers than laurates in certain aspects of the stabilization mechanism. While dilaurates can provide good lubrication, their heat stabilizing efficiency is generally lower than that of maleates.

The selection of a specific organotin stabilizer is therefore a balance of performance characteristics, processing requirements, and end-use application demands. Butyltin Tris(tetradecyl Maleate), with its combination of a butyltin group, maleate functionality, and long alkyl chains, represents a specialized option within the broader class of organotin stabilizers, likely offering a unique balance of heat stability, light stability, and processability.

Environmental Transformation and Degradation Pathways of Butyltin Tris Tetradecyl Maleate

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is anticipated to be a primary and initial degradation pathway for Butyltin Tris(tetradecyl Maleate) in aquatic environments. This process involves the cleavage of the ester linkages, which is a common reaction for organotin esters. carbodiimide.comsysrevpharm.org The breaking of these bonds would release the tetradecyl maleate (B1232345) moieties and a butyltin species.

The rate of hydrolysis of organotin compounds is known to be influenced by the pH of the surrounding water. nih.govcdc.gov For ester compounds, hydrolysis can be catalyzed by both acids and bases. youtube.com In environmentally relevant pH ranges (typically 5-9), the speciation of the resulting butyltin compounds will also be affected. cdc.gov While specific data for Butyltin Tris(tetradecyl Maleate) is unavailable, general principles of ester hydrolysis suggest that the rate would vary with pH, potentially being slower at a neutral pH and faster under acidic or alkaline conditions. carbodiimide.comyoutube.com

Following the initial hydrolysis of the ester bonds, the resulting butyltin cation would undergo further degradation. The established environmental degradation pathway for tributyltin (TBT) compounds involves a stepwise dealkylation process. nih.govchromatographyonline.comresearchgate.net It is highly probable that a similar pathway would be followed by the butyltin moiety from Butyltin Tris(tetradecyl Maleate). This process sequentially removes the butyl groups, leading to the formation of dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately inorganic tin. nih.govchromatographyonline.comresearchgate.net

Inferred Hydrolytic Degradation Pathway of Butyltin Tris(tetradecyl Maleate)

StepReactantProduct(s)Notes
1Butyltin Tris(tetradecyl Maleate) + H₂OButyltin species + 3 Tetradecyl MaleateInitial hydrolysis of the three ester linkages.
2Butyltin speciesDibutyltin (DBT)First debutylation step.
3Dibutyltin (DBT)Monobutyltin (MBT)Second debutylation step.
4Monobutyltin (MBT)Inorganic Tin (Sn)Final debutylation leading to inorganic tin.

Photolytic Degradation under Simulated Environmental Conditions

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the breakdown of organotin compounds in the environment, particularly in the surface layers of aquatic systems. cdc.gov

The rate of photolytic degradation of organotin compounds is dependent on factors such as the wavelength and intensity of the light. cdc.gov Studies on butyltin chlorides have shown that UV irradiation can lead to the cleavage of the tin-carbon bond. nih.gov It is expected that Butyltin Tris(tetradecyl Maleate) would also be susceptible to photodegradation, with higher light intensity and the presence of UV radiation accelerating the breakdown process. The degradation would likely proceed through the same stepwise dealkylation as observed in hydrolytic and biotic pathways.

Abiotic Degradation Mechanisms in Soil and Sediment Compartments

In soil and sediment, the degradation of organotin compounds is generally slower than in water. cdc.govnih.gov The compounds tend to adsorb to particulate matter, which can reduce their bioavailability and protect them from degradation processes like photolysis. cdc.gov While specific studies on Butyltin Tris(tetradecyl Maleate) in soil are lacking, research on other butyltins indicates that they can persist in sediments for extended periods, with half-lives that can range from months to years. researchgate.netuni-bayreuth.de The degradation that does occur is a combination of abiotic and biotic processes leading to the same degradation products: DBT, MBT, and inorganic tin. researchgate.net

Biotic Transformation Potential (Excluding Biological Effects)

Biotic transformation, mediated by microorganisms such as bacteria and fungi, is a crucial pathway for the degradation of organotin compounds in the environment. nih.govresearchgate.net These microorganisms can utilize organotins as a source of carbon or detoxify them through metabolic processes. nih.gov The primary mechanism of biotic degradation is the sequential dealkylation of the tin atom. nih.govresearchgate.net It is highly likely that various microbial communities in water, soil, and sediment have the potential to transform Butyltin Tris(tetradecyl Maleate), initially through the enzymatic hydrolysis of the ester bonds, followed by the debutylation of the resulting butyltin species. nih.govnih.gov

Factors Influencing Environmental Degradation of Butyltin Compounds

FactorInfluence on DegradationEnvironmental Compartment
pH Affects hydrolysis rate and speciation of degradation products. nih.govcdc.govAquatic Environments
Sunlight (UV Radiation) Drives photolytic degradation, breaking tin-carbon bonds. cdc.govSurface Waters
Microbial Activity Mediates biotic transformation through dealkylation. nih.govresearchgate.netWater, Soil, Sediment
Adsorption to Particles Can slow degradation by reducing bioavailability. cdc.govSoil, Sediment
Temperature Generally, higher temperatures increase the rate of both biotic and abiotic degradation. researchgate.netAll Compartments

Microbial Degradation Pathways (Focus on Chemical Changes)

The microbial degradation of organotin compounds, including those structurally related to Butyltin Tris(tetradecyl Maleate), is a critical pathway for their transformation in the environment. While specific studies on Butyltin Tris(tetradecyl Maleate) are limited, research on other butyltin compounds, such as tributyltin (TBT), provides insight into the likely degradation mechanisms. The primary microbial degradation process for organotins is sequential dealkylation, where butyl groups are progressively cleaved from the tin atom. This process is mediated by a variety of microorganisms found in soil and aquatic environments.

The degradation of Butyltin Tris(tetradecyl Maleate) is expected to proceed through two main chemical changes:

Dealkylation of the Butyl Group: Microorganisms initiate the degradation by cleaving the butyl group from the tin atom. This results in the formation of dibutyltin and subsequently monobutyltin derivatives, with the eventual formation of inorganic tin. researchgate.net This process reduces the toxicity of the compound, as the toxicity of butyltin compounds generally decreases with a lower number of alkyl groups. sysrevpharm.org

Hydrolysis of the Maleate Ester Linkages: The tetradecyl maleate ester groups are susceptible to hydrolysis, a reaction catalyzed by microbial enzymes. This process breaks the ester bond, releasing tetradecyl maleate and ultimately leading to the formation of maleic acid and tetradecanol. The hydrolysis of the ester linkages can occur concurrently with or subsequent to the dealkylation of the butyl group.

Several species of bacteria and fungi have been identified as capable of degrading organotin compounds. For instance, bacteria from the genus Pseudomonas and fungi like Chaetomium globosum are known to metabolize various organotins. nih.govwikipedia.org Pseudomonas aeruginosa, for example, has been shown to degrade triphenyltin, a process mediated by secreted factors. nih.govnih.govasm.org It is plausible that similar microbial communities contribute to the breakdown of Butyltin Tris(tetradecyl Maleate) in the environment.

The general degradation pathway can be summarized as follows: Butyltin Tris(tetradecyl Maleate) → Dibutyltin derivatives + Tetradecyl Maleate → Monobutyltin derivatives + Maleic Acid + Tetradecanol → Inorganic Tin

Table 1: Postulated Microbial Degradation Products of Butyltin Tris(tetradecyl Maleate)

Parent Compound Intermediate Degradation Products Final Degradation Products
Butyltin Tris(tetradecyl Maleate)Dibutyltin di(tetradecyl maleate)Inorganic Tin
Monobutyltin (tetradecyl maleate)Maleic Acid
Tetradecyl MaleateTetradecanol
Butyltin hydroxide (B78521) derivativesCarbon Dioxide and Water

This table is based on established degradation pathways for other organotin compounds and ester-containing substances.

Enzymatic Biotransformation Processes

The biotransformation of Butyltin Tris(tetradecyl Maleate) is driven by specific enzymes produced by microorganisms. These enzymes catalyze the chemical changes described in the microbial degradation pathways. The key enzymatic processes involved are likely to be mediated by hydrolases and potentially oxidoreductases.

Esterases are a class of hydrolases that play a crucial role in the cleavage of ester bonds. In the case of Butyltin Tris(tetradecyl Maleate), esterases would catalyze the hydrolysis of the tetradecyl maleate ester linkages. This enzymatic action releases the long-chain alcohol (tetradecanol) and maleic acid from the tin atom. The rate and extent of this hydrolysis can be influenced by the specific type of esterase, the pH, and the temperature of the surrounding environment. nih.govnih.gov

Research on other organotin compounds suggests the involvement of specific extracellular enzymes. For example, siderophores like pyoverdine and pyochelin, produced by Pseudomonas species, have been shown to play a role in the degradation of triphenyltin. nih.govnih.govasm.org These molecules are iron-chelating agents but have also demonstrated the ability to interact with and promote the degradation of organotin compounds. While direct evidence for their action on Butyltin Tris(tetradecyl Maleate) is not available, it is conceivable that similar metal-chelating compounds secreted by soil and aquatic microbes could facilitate its biotransformation.

The enzymatic processes can be summarized as:

Ester Hydrolysis: Catalyzed by esterases, breaking the R-COO-Sn bond.

Dealkylation: While the exact enzymatic mechanism for dealkylation of butyltins is not fully elucidated, it is believed to involve oxidative cleavage of the tin-carbon bond, potentially mediated by cytochrome P450 monooxygenases or other oxidoreductases in microorganisms.

Table 2: Potential Enzymes Involved in the Biotransformation of Butyltin Tris(tetradecyl Maleate)

Enzyme Class Specific Enzyme (Example) Substrate Bond Action Resulting Products
HydrolasesCarboxylesterase nih.govEster (C-O)HydrolysisMaleic acid, Tetradecanol
OxidoreductasesCytochrome P450 monooxygenases (postulated)Tin-Carbon (Sn-C)Oxidative CleavageDibutyltin and Monobutyltin species
Siderophores (as co-factors)Pyoverdine, Pyochelin nih.govnih.govOrganotin complexComplexation and destabilizationFacilitates degradation

This table presents potential enzymatic activities based on studies of analogous compounds.

Persistence and Distribution Modeling in Environmental Media (Excluding Bioaccumulation)

Modeling the persistence and distribution of Butyltin Tris(tetradecyl Maleate) in the environment is essential for understanding its potential long-term impact. Due to its high molecular weight and properties as a plastic additive, its fate is governed by its partitioning between different environmental compartments, primarily soil, sediment, and water. nih.govnih.govutoronto.ca

The persistence of organotin compounds in the environment is variable and depends on factors such as the specific compound, environmental conditions (e.g., temperature, pH, presence of oxygen), and the microbial activity of the medium. researchgate.net Generally, organotins are more persistent in anoxic sediments compared to well-aerated soils and water, where microbial degradation is more rapid. ospar.org For high molecular weight organic compounds, the rate-limiting step in degradation is often their low bioavailability and the initial hydrolysis step. nih.gov

Distribution Modeling:

The distribution of Butyltin Tris(tetradecyl Maleate) in environmental media can be predicted using multimedia environmental fate models. utoronto.camdpi.comrsc.org These models use the physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), to estimate its distribution. Given its likely high Kow due to the long tetradecyl chains, Butyltin Tris(tetradecyl Maleate) is expected to have a strong affinity for organic matter in soil and sediment. researchgate.net This would lead to its accumulation in these compartments rather than remaining dissolved in water.

Persistence Modeling:

Persistence is often quantified by the half-life of a compound in a specific environmental compartment. For organotin compounds, half-lives can range from a few days in water to several years in anaerobic sediments. researchgate.net Models like PERSIST can be used to estimate soil residue levels, although they may overestimate persistence if other loss mechanisms like volatilization and leaching are significant. nih.gov Given the high molecular weight of Butyltin Tris(tetradecyl Maleate), volatilization is expected to be negligible. Leaching potential is also likely to be low due to its strong adsorption to soil and sediment particles.

The degradation rate in soil and sediment is often modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The degradation rate constant (k) is influenced by soil type, organic matter content, temperature, and moisture.

Table 3: Key Parameters for Modeling the Environmental Fate of High Molecular Weight Organotin Esters

Parameter Description Expected Value/Behavior for Butyltin Tris(tetradecyl Maleate) Influence on Environmental Fate
Octanol-Water Partition Coefficient (Kow) A measure of the compound's hydrophobicity.HighStrong partitioning to organic matter in soil and sediment.
Organic Carbon-Water Partition Coefficient (Koc) Describes the partitioning of the compound between organic carbon in soil/sediment and water.HighLow mobility in soil; strong adsorption to sediment.
Henry's Law Constant Indicates the tendency of a compound to partition between air and water.LowNegligible volatilization from water or moist soil.
Degradation Half-Life (t½) in Soil The time required for 50% of the compound to degrade in soil.Expected to be in the range of months to years, depending on conditions. researchgate.netDetermines the persistence in the terrestrial environment.
Degradation Half-Life (t½) in Sediment The time required for 50% of the compound to degrade in sediment.Potentially longer than in soil, especially under anaerobic conditions. ospar.orgGoverns the long-term contamination of aquatic systems.

This table provides expected trends based on the properties of similar high molecular weight, hydrophobic compounds and other organotins.

Analytical Methodologies for Butyltin Tris Tetradecyl Maleate Detection and Quantification

Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone for isolating organotin compounds like Butyltin Tris(tetradecyl Maleate) from complex sample matrices. The choice between gas and liquid chromatography depends on the compound's volatility, thermal stability, and the required sensitivity of the analysis.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, most organotin compounds, including butyltins, are not sufficiently volatile for direct GC analysis. sciex.comnih.gov Consequently, a derivatization step is required to convert them into more volatile and thermally stable analogues. nih.govysi.com

Derivatization: The most common derivatization procedures involve alkylation or hydration. nih.gov

Alkylation: Reagents such as sodium tetraethylborate (STEB) or Grignard reagents are used to convert the ionic butyltin species into their volatile tetraalkylated forms (e.g., ethylated or butylated derivatives). nih.govtandfonline.com For instance, STEB is frequently used for ethylation prior to analysis. ysi.comtandfonline.com

Hydride Generation: Reaction with sodium borohydride (B1222165) (NaBH₄) converts butyltins to their corresponding volatile hydrides. researchgate.net

Following separation on a capillary GC column, various detectors can be employed for quantification:

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds, but can also be configured with a specific filter for tin detection, offering good sensitivity and selectivity against hydrocarbon matrices. ysi.comtandfonline.com It is considered a reliable and rugged detector for routine organotin analysis. ysi.com

Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, allowing for the unequivocal identification of the derivatized butyltin compounds based on their mass spectra. acs.orgacs.org

Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This hyphenated technique offers element-specific detection with extremely low detection limits, making it ideal for trace-level speciation analysis. alsglobal.setandfonline.com

ParameterDescriptionCommon Examples
Derivatization Agents Converts non-volatile butyltins into volatile forms for GC analysis.Sodium tetraethylborate (STEB), Sodium borohydride (NaBH₄), Grignard reagents. nih.govnih.govresearchgate.net
GC Columns Capillary columns providing high-resolution separation.OV-17 on Supelcoport, various proprietary columns. tandfonline.comacs.org
Detection Systems Used for quantifying the separated compounds.Flame Photometric Detector (FPD), Mass Spectrometry (MS), ICP-MS. ysi.comacs.orgalsglobal.se

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a significant advantage over GC as it can often analyze organotin compounds directly without the need for a time-consuming derivatization step. sciex.comepa.gov This simplifies sample preparation and avoids potential artifacts introduced during derivatization. sciex.comnih.gov

HPLC Methods:

Reversed-Phase HPLC: This is the most common LC mode for organotin analysis. Separation is typically achieved on a C18 column. The mobile phase often consists of an organic solvent (like acetonitrile (B52724) or methanol), water, and additives to improve peak shape and prevent the degradation of organotins. rsc.org Additives such as tropolone (B20159) or acetic acid are used to form stable complexes with the organotin cations, facilitating their separation. epa.gov

Coupling with Detectors: HPLC is almost always coupled with a sensitive detector for quantification. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a preferred technique due to its high selectivity and sensitivity, which simplifies sample preparation and shortens run times. sciex.com Hyphenation with ICP-MS (HPLC-ICP-MS) provides element-specific detection at very low concentrations and is a powerful tool for speciation analysis. nih.gov

ParameterDescriptionCommon Examples
LC Mode The principle of separation used in the chromatography system.Reversed-Phase Liquid Chromatography. rsc.org
Stationary Phase The solid support within the column that interacts with the analytes.C18 columns.
Mobile Phase The solvent that carries the sample through the column.Acetonitrile/Methanol (B129727)/Water mixtures with additives. rsc.org
Additives Used to improve stability and separation of organotin compounds.Tropolone, Acetic Acid, Sodium 1-pentanesulfonate. epa.govrsc.org
Detection Systems Used for quantifying the separated compounds.Tandem Mass Spectrometry (MS/MS), ICP-MS. sciex.comnih.gov

Atomic Spectroscopic Methods for Tin Determination

While chromatographic methods are used to separate different organotin species, atomic spectroscopy techniques are employed to quantify the total amount of tin. These methods are exceptionally sensitive and provide a measure of the elemental tin concentration, which can then be used to calculate the concentration of the parent compound, Butyltin Tris(tetradecyl Maleate). Sample preparation for these methods typically involves an acid digestion step to break down the organic part of the molecule and bring the tin into a solution suitable for analysis. spkx.net.cnindium.com

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive technique for determining trace amounts of tin. oup.com The method involves injecting a small volume of a prepared sample into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The tin atoms in the vapor phase absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration.

To overcome matrix interferences, which can suppress the tin signal, matrix modifiers are often used. spkx.net.cn A common combination is Palladium chloride (PdCl₂) and Magnesium nitrate (B79036) (Mg(NO₃)₂). spkx.net.cn The use of ascorbic acid has also been shown to reduce interferences, particularly from iron. nih.gov GFAAS can achieve very low detection limits, often in the micrograms per liter (µg/L) or parts per billion (ppb) range. spkx.net.cnhjjkyyj.com

ParameterValue/Description
Technique Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Sample Preparation Closed vessel acid digestion. spkx.net.cn
Matrix Modifiers PdCl₂ and Mg(NO₃)₂; Ascorbic acid. spkx.net.cnnih.gov
Typical Ashing Temp. ~1000 °C spkx.net.cn
Typical Atomization Temp. ~1800 °C spkx.net.cn
Detection Limit As low as 3.56 - 6.7 µg/L. spkx.net.cnhjjkyyj.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for elemental analysis. researchgate.net A liquid sample is introduced into a high-temperature argon plasma (the ICP), which atomizes and ionizes the tin atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing excellent sensitivity and selectivity.

ICP-MS offers several advantages for tin determination:

Extremely Low Detection Limits: It can detect tin at sub-µg/L (ppb) or even ng/L (parts per trillion) levels. researchgate.net

Speciation Analysis: When used as a detector for GC or HPLC, it allows for the quantification of individual organotin species. rsc.orgnih.gov

High Selectivity: The mass spectrometer can easily distinguish tin isotopes from other elements, reducing spectral interferences. urfu.ru

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust technique for the determination of total tin. Similar to ICP-MS, it uses an argon plasma to excite the tin atoms to higher energy levels. As these atoms relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of tin in the sample.

While generally less sensitive than ICP-MS, ICP-OES is a reliable workhorse method that is less susceptible to certain types of matrix effects. urfu.ru Sample preparation often involves digestion in strong acids, such as aqua regia. researchgate.net The method can be used to analyze a wide range of sample types, but care must be taken to manage potential matrix effects, especially in samples with high salt content. urfu.ru

TechniquePrincipleTypical Sample PrepKey Advantages
AAS (Graphite Furnace) Absorption of light by free atoms in a heated graphite tube.Acid DigestionHigh sensitivity, relatively low cost. spkx.net.cnoup.com
ICP-MS Ionization of atoms in argon plasma and detection by mass spectrometry.Acid DigestionExtremely low detection limits, isotopic analysis, excellent for speciation. nih.govresearchgate.net
ICP-OES Emission of light from excited atoms in argon plasma.Acid DigestionRobust, handles high matrix samples well, multi-element capability. indium.comresearchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate detection and quantification of butyltin compounds, such as Butyltin Tris(tetradecyl Maleate), from complex environmental matrices like sediment, water, and biological tissues necessitate meticulous sample preparation and extraction. These initial steps are critical for isolating the target analytes from interfering substances and concentrating them to levels amenable to instrumental analysis. The choice of protocol depends heavily on the matrix type and the specific butyltin species being analyzed.

For solid matrices like sediments and soils, extraction methods are designed to efficiently remove organotin compounds that are often strongly adsorbed to particulate matter analchemres.orgresearchgate.net. A common approach involves solvent extraction, often enhanced by mechanical agitation or energy input. For instance, soil or sediment samples can be extracted with a tropolone-spiked diethyl ether:hexane (B92381) (80:20) mixture on a mechanical shaker gov.bc.ca. Tropolone acts as a chelating agent, improving the extraction efficiency for more polar species like monobutyltin (B1198712) and dibutyltin (B87310) gov.bc.ca. Another effective method is accelerated solvent extraction (ASE), which utilizes elevated temperatures and pressures to reduce extraction times and solvent consumption acs.orgthermofisher.com. A solvent mixture of methanol with sodium acetate (B1210297) and acetic acid at 100°C has been shown to be effective for extracting a range of organotins from sediments acs.orgthermofisher.com. Other techniques include ultrasonic sonication with solvents like toluene (B28343) and methanol, sometimes in the presence of hydrochloric acid to facilitate analyte release pjoes.com.

For aqueous samples such as seawater, wastewater, or leachates, the low concentrations of butyltin compounds typically require a preconcentration step. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used for this purpose acs.orgeurofins.com.au. In LLE, after pH adjustment (typically to around 5.0) and the addition of a derivatizing agent, the analytes are extracted into an organic solvent like hexane acs.orgtandfonline.com. SPE offers an alternative by passing the water sample through a cartridge containing a solid sorbent that retains the organotin compounds, which are then eluted with a small volume of an organic solvent acs.orgeurofins.com.au. Headspace single-drop microextraction (HS-SDME) has also been proposed as a simple, rapid, and cost-effective method for extracting and preconcentrating butyltins from water samples before analysis nih.gov.

Biological tissues (biota), such as mussels or fish, present a unique challenge due to their high lipid and protein content. Sample preparation often begins with homogenization of the tissue. Extraction can be performed using a solvent mixture like methanol and acetic acid gcms.cz. More advanced methods involve solubilization of the tissue using a strong base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or enzymatic hydrolysis to break down the matrix and release the bound organotin compounds researchgate.net.

Following extraction, a crucial step for analysis by gas chromatography (GC) is derivatization. Because many organotin compounds have low volatility, they are converted into more volatile and thermally stable analogues analchemres.org. This is commonly achieved through ethylation using sodium tetraethylborate (NaBEt₄) or grignard reagents gov.bc.catandfonline.comnih.gov. The derivatized compounds are then typically extracted into an organic solvent like hexane for subsequent cleanup and instrumental analysis pjoes.comtandfonline.com. For some complex extracts, a cleanup step using silica (B1680970) gel chromatography may be necessary to remove co-extracted interferences before instrumental analysis gov.bc.ca.

Table 1: Overview of Sample Preparation Protocols for Butyltin Analysis

MatrixExtraction TechniqueKey Reagents/SolventsDerivatization AgentReference
Sediment/SoilAccelerated Solvent Extraction (ASE)Methanol, Acetic Acid, Sodium AcetateSodium Tetraethylborate acs.orgthermofisher.com
Sediment/SoilMechanical ShakingDiethyl Ether:Hexane, TropoloneSodium Tetraethylborate gov.bc.ca
WaterLiquid-Liquid Extraction (LLE)Hexane, Acetic Acid/Acetate BufferSodium Tetraethylborate acs.org
WaterSolid-Phase Extraction (SPE)Ethyl Acetate (eluent)Sodium Tetraethylborate acs.orgeurofins.com.au
Biota (Mussel Tissue)Solvent ExtractionMethanol, Acetic AcidSodium Tetraethylborate gcms.cz
BiotaTMAH Solubilization / Enzymatic HydrolysisTetramethylammonium Hydroxide (TMAH)Sodium Tetraethylborate researchgate.net

Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)

The validation of analytical methods is a fundamental requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose demarcheiso17025.com. For the quantification of butyltin species, method validation involves rigorously assessing several key performance parameters, including specificity, sensitivity, accuracy, and precision researchgate.net.

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix researchgate.net. In the context of butyltin analysis, this means the method must be able to distinguish between different butyltin species (e.g., monobutyltin, dibutyltin, tributyltin) and from other organometallic compounds or matrix interferences. The use of hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) provides high specificity. The separation power of chromatography combined with the selective detection of MS, often using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), ensures that the signal detected corresponds specifically to the target analyte analchemres.orggov.bc.cagcms.cz.

Sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of an analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) researchgate.net. The LOD is the lowest analyte concentration that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy researchgate.net. For butyltin compounds, which are often present at trace levels (ng/L or ng/g) in the environment, high sensitivity is crucial sciex.com. Methods combining GC with inductively coupled plasma mass spectrometry (ICP-MS) or MS have demonstrated excellent sensitivity, with LODs in the low ng/L range for water samples and ng/g range for solid samples acs.orgnih.gov.

Accuracy denotes the closeness of the measured value to the true or accepted reference value researchgate.net. It is often evaluated through recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is recovered by the method indicates its accuracy. Another way to assess accuracy is by analyzing certified reference materials (CRMs) that have a known, certified concentration of the analyte nih.gov. For butyltin analysis in environmental matrices, recovery rates are typically expected to be within a range of 80-120%. Studies have reported quantitative recoveries (93-108%) for various butyltin species in spiked seawater and sediment samples, demonstrating high method accuracy acs.org.

Precision refers to the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample ikev.org. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a set of replicate measurements. Precision is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision) ikev.org. For trace analysis of butyltins, RSD values are typically desired to be below 15-20%. Published methods show excellent precision, with RSDs often below 5% for the analysis of butyltins in water and sediments acs.orgnih.gov. The use of isotope-labeled internal standards, such as perdeuterated or ¹¹⁹Sn-enriched butyltin compounds, can significantly improve both precision and accuracy by correcting for analyte losses during sample preparation and instrumental analysis acs.orggcms.czresearchgate.net.

Table 2: Performance Characteristics of Validated Analytical Methods for Butyltin Species

Analyte(s)MatrixMethodLODAccuracy (Recovery %)Precision (RSD %)Reference
MBT, DBT, TBTSeawaterHS-SDME-GC-ICP-MS0.8 - 1.8 ng/LNot explicitly stated (good agreement with CRM)1.1 - 5.3% nih.gov
MBT, DBT, TBTHarbor WaterLLE-GC-MS0.3 - 1.5 ng/L93 - 103%0.5 - 4.6% acs.org
MBT, DBT, TBTSedimentASE-GC-MS0.4 - 2.0 ng/g98 - 105%1 - 7% acs.org
DBTCl₂, TBTCl, TeBTSedimentGC-MS/MS0.1 ng/g> 60%Not explicitly stated analchemres.org
TBTSynthetic SeawaterLC-MS/MSLOQ: 50 ng/LNot explicitly stated (based on calibration)Not explicitly stated sciex.com

Speciation Analysis of Butyltin Species in Environmental Samples

The toxicity, environmental fate, and bioavailability of organotin compounds are highly dependent on their chemical form. For example, tributyltin (TBT) is significantly more toxic than its degradation products, dibutyltin (DBT) and monobutyltin (MBT) analchemres.orgarpat.toscana.it. Therefore, simply measuring the total tin concentration is insufficient for a proper environmental risk assessment. Speciation analysis, which involves the separation, identification, and quantification of the individual chemical species of an element, is essential eurofins.com.au.

The most powerful and widely used approach for the speciation analysis of butyltin compounds involves the coupling (hyphenation) of a high-resolution separation technique with a highly sensitive, element-specific detector analchemres.org. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques employed eurofins.com.ausciex.com.

Gas Chromatography-Based Speciation: GC offers excellent separation efficiency for volatile and thermally stable compounds. As butyltin compounds (especially the ionic species) require derivatization to increase their volatility for GC analysis, this step is integral to the workflow analchemres.orgsciex.com. Following derivatization (e.g., ethylation), the sample is injected into the GC system. The separated butyltin species are then detected by various detectors:

Mass Spectrometry (GC-MS): This is one of the most common techniques, providing both high sensitivity and structural information for positive compound identification analchemres.orggcms.cz. Using GC coupled to a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance selectivity and reduce matrix interference analchemres.org.

Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This technique offers extremely low detection limits and is element-specific, making it highly robust against matrix interferences nih.govarpat.toscana.it. It provides information on the tin content of the eluting species.

Flame Photometric Detection (GC-FPD): A less expensive but also less sensitive and selective detector compared to MS or ICP-MS. It is selective for sulfur and phosphorus but can be adapted for tin detection nih.gov.

Atomic Absorption Spectrometry (GC-AAS): Involves atomizing the eluting compounds in a quartz furnace and measuring the absorption of light by the tin atoms tandfonline.comresearchgate.net.

Liquid Chromatography-Based Speciation: LC, particularly high-performance liquid chromatography (HPLC), offers the significant advantage of analyzing the butyltin species directly in their non-derivatized, ionic form, thus simplifying sample preparation eurofins.com.ausciex.com. This avoids potential errors or analyte loss associated with the derivatization step. The separated compounds from the LC column can be detected by:

Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is the most common and powerful detection method for LC-based organotin speciation, offering exceptional sensitivity and selectivity eurofins.com.au.

Tandem Mass Spectrometry (LC-MS/MS): Using an electrospray ionization (ESI) source, this technique allows for the direct analysis of the ionic organotin species, providing both quantification and structural confirmation sciex.com.

The choice between GC- and LC-based methods depends on factors such as required sensitivity, available instrumentation, and the complexity of the sample matrix. Isotope dilution (ID) analysis, where a known amount of an isotopically enriched standard of each species is added to the sample at the beginning of the procedure, is a powerful calibration strategy used with mass spectrometric detectors (ID-GC-MS or ID-LC-ICP-MS) to achieve the highest accuracy and precision in speciation analysis gcms.czresearchgate.net.

Computational Chemistry and Theoretical Modeling of Butyltin Tris Tetradecyl Maleate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which governs their chemical properties and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules.

Molecular Geometry: DFT calculations would be used to determine the most stable three-dimensional arrangement of atoms in Butyltin Tris(tetradecyl Maleate). The process involves optimizing the molecular geometry to find the lowest energy conformation. For this molecule, key parameters to be determined would be the bond lengths and angles around the central tin (Sn) atom, the geometry of the maleate (B1232345) groups, and the conformation of the long tetradecyl chains. The butyl group and the three tetradecyl maleate ligands would arrange themselves to minimize steric hindrance. The coordination around the tin atom is expected to be tetrahedral.

Vibrational Frequencies: After geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. Specific vibrational modes of interest would include the Sn-O, Sn-C, C=O (carbonyl), and C=C stretches, which are characteristic of the molecule's functional groups.

A hypothetical data table for key optimized geometrical parameters from a DFT calculation might look like this:

Parameter Predicted Value (DFT) Description
Sn-C (butyl) Bond Length~2.15 - 2.20 ÅLength of the bond between tin and the butyl group carbon.
Sn-O (maleate) Bond Length~2.05 - 2.15 ÅLength of the bonds between tin and the oxygen atoms of the maleate ligands.
O-Sn-O Bond Angle~105° - 115°Angle between the oxygen atoms bonded to the tin center.
C-Sn-O Bond Angle~105° - 115°Angle defining the tetrahedral geometry around the tin atom.
C=O Bond Length~1.20 - 1.25 ÅLength of the carbonyl double bond in the maleate group.
C=C Bond Length~1.34 - 1.38 ÅLength of the carbon-carbon double bond in the maleate group.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In Butyltin Tris(tetradecyl Maleate), the HOMO would likely be located on the electron-rich parts of the molecule, such as the oxygen atoms of the maleate carbonyl groups or the C=C double bonds.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is expected to be centered on the electropositive tin atom, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. FMO analysis can predict how Butyltin Tris(tetradecyl Maleate) might interact with other chemical species, for instance, in polymerization reactions or degradation pathways.

Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would be particularly useful for a large, flexible molecule like Butyltin Tris(tetradecyl Maleate).

Conformational Analysis: The long tetradecyl chains are highly flexible. MD simulations can explore the vast conformational landscape of these chains, revealing how they fold and orient themselves in different environments (e.g., in a polymer matrix or a solvent). This is crucial for understanding the macroscopic properties the compound imparts, such as plasticity or thermal stability.

Intermolecular Interactions: MD can simulate how multiple molecules of Butyltin Tris(tetradecyl Maleate) interact with each other and with other molecules, such as PVC polymer chains. These simulations can elucidate the nature and strength of non-covalent interactions (van der Waals forces, dipole-dipole interactions) that are critical for its function as a stabilizer or plasticizer.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn). These theoretical shifts, when compared to experimental data, help in assigning the signals to specific atoms in the molecule, confirming its structure. For ¹¹⁹Sn NMR, the predicted chemical shift is highly sensitive to the coordination environment of the tin atom.

IR/Raman Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies can be used to generate a theoretical IR and Raman spectrum. This is invaluable for identifying characteristic peaks and understanding the vibrational properties of the molecule.

A hypothetical table comparing experimental and theoretical spectroscopic data might be presented as follows:

Spectroscopy Parameter Theoretical Prediction Experimental Range
¹¹⁹Sn NMRChemical Shift (δ)Varies with coordination+50 to -150 ppm
¹³C NMRC=O (carbonyl) Chemical Shift (δ)~165 - 175 ppm~165 - 175 ppm
IR Spectroscopyν(C=O) Stretch~1700 - 1740 cm⁻¹~1700 - 1740 cm⁻¹
IR Spectroscopyν(Sn-O) Stretch~550 - 650 cm⁻¹~550 - 650 cm⁻¹

Reaction Pathway Modeling for Synthesis and Degradation Processes

Theoretical modeling can be used to map out the energy profiles of chemical reactions, identifying transition states and reaction intermediates.

Synthesis: The synthesis of Butyltin Tris(tetradecyl Maleate) likely involves the reaction of a butyltin precursor (e.g., butyltin trichloride) with tetradecyl maleate. Computational modeling could investigate the mechanism of this esterification/transesterification reaction, helping to optimize reaction conditions like temperature and catalyst choice for higher yield and purity.

Degradation: Understanding the degradation pathways is crucial for its application as a stabilizer. Modeling can simulate its breakdown under heat or UV light. For example, it can model the cleavage of the Sn-C or Sn-O bonds, which is often the initial step in the degradation of organotin stabilizers. This provides insights into the byproducts formed and the lifetime of the material it is protecting.

Structure-Activity Relationship (SAR) Modeling for Material Performance

Structure-Activity Relationship (SAR) models establish a correlation between the chemical structure of a molecule and its observed activity or property. For Butyltin Tris(tetradecyl Maleate), SAR studies would focus on its performance in material applications.

Plasticizing Effect: The long tetradecyl chains contribute to the plasticizing effect. SAR models could correlate the length and branching of these alkyl chains with properties like the glass transition temperature (Tg) of the polymer blend, its flexibility, and mechanical strength. By systematically modifying the structure in silico and calculating relevant molecular descriptors, one can predict which structural modifications would lead to improved material performance without having to synthesize every compound.

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